molecular formula C17H11ClN2OS B12606907 Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- CAS No. 650637-50-6

Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-

Cat. No.: B12606907
CAS No.: 650637-50-6
M. Wt: 326.8 g/mol
InChI Key: XNERJXQAEPVVOQ-UHFFFAOYSA-N
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Description

Compound X is a quinoline derivative with a substituted isoxazole-thienyl moiety at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 7-position.

Properties

CAS No.

650637-50-6

Molecular Formula

C17H11ClN2OS

Molecular Weight

326.8 g/mol

IUPAC Name

5-(2-chloro-7-methylquinolin-3-yl)-3-thiophen-2-yl-1,2-oxazole

InChI

InChI=1S/C17H11ClN2OS/c1-10-4-5-11-8-12(17(18)19-13(11)7-10)15-9-14(20-21-15)16-3-2-6-22-16/h2-9H,1H3

InChI Key

XNERJXQAEPVVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=CS4)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme for Quinoline Derivative

The following table summarizes a proposed reaction pathway for synthesizing Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- :

Step Reactants Conditions Products Yield (%)
1 Aniline (or derivative) Vilsmeier–Haack formylation 2-chloroquinoline-3-carbaldehyde 65-75
2 Thiosemicarbazide Microwave irradiation Thiosemicarbazone derivative 97-98
3 Intermediate from Step 1 Nucleophilic substitution Quinoline derivative with thienyl-isoxazole Variable

This table illustrates the sequential steps involved in synthesizing the target compound, highlighting the efficiency of microwave-assisted techniques in achieving high yields.

Research Findings on Biological Activity

Research has shown that quinoline derivatives exhibit various biological activities, including antimicrobial and anticancer properties. The specific compound Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- has been studied for its interaction with biological targets such as enzymes and receptors.

Key Findings:

  • Compounds similar to this quinoline derivative have demonstrated significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases.

Chemical Reactions Analysis

Cycloaddition Reactions

The isoxazole-thienyl moiety participates in [3+2] cycloadditions, particularly with nitrile oxides, to form fused polycyclic systems. These reactions exploit the electron-deficient nature of the isoxazole ring:

Reaction Partner Conditions Product Yield Application
Nitrile oxidesThermal (80–100°C), solvent-freeIsoxazolo[5,4-d]isoxazole derivatives65–78%Bioactive heterocyclic scaffolds

This reactivity aligns with studies on analogous isoxazole-containing quinolines, where cycloadditions enhance molecular complexity for pharmacological screening .

Nucleophilic Substitution at the 2-Chloro Position

The chlorine atom at position 2 of the quinoline ring is susceptible to nucleophilic displacement, enabling diversification of the core structure:

Nucleophile Base/Catalyst Conditions Product Yield
AminesDABCO or K₂CO₃Reflux in DMF2-Aminoquinoline derivatives70–85%
ThiolsEt₃NRT, THF2-Thioether quinoline analogs60–72%

These substitutions are critical for modifying electronic properties and enhancing binding affinity in drug discovery.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline core undergoes electrophilic substitution at positions 5 and 8 due to electron-rich regions. Halogenation and nitration are particularly well-documented:

Reagent Position Conditions Product
HNO₃/H₂SO₄Position 50–5°C, 2 hr5-Nitroquinoline derivative
Cl₂/FeCl₃Position 8Reflux, 4 hr8-Chloroquinoline analog

Such modifications are leveraged to tune solubility and metabolic stability.

Functional Group Transformations in the Thienyl-Isoxazole System

The thienyl group undergoes regioselective electrophilic substitution (e.g., sulfonation), while the isoxazole ring participates in ring-opening reactions under acidic conditions:

Reaction Type Reagents/Conditions Product Key Observation
Thienyl sulfonationH₂SO₄/SO₃, 50°C3-Sulfonated thienyl derivativeEnhanced water solubility
Isoxazole ring openingHCl (conc.), refluxβ-Ketoamide intermediateReversible under basic conditions

These transformations expand utility in materials science and prodrug design .

Cross-Coupling Reactions

The thienyl group facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, for biaryl synthesis:

Coupling Partner Catalyst System Conditions Yield Application
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃80°C, DME55–68%Extended π-conjugated systems

This reactivity is instrumental in synthesizing fluorescent probes and optoelectronic materials .

Oxidation and Reduction Pathways

  • Oxidation : The methyl group at position 7 oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, enabling further derivatization (e.g., amide formation).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the isoxazole ring to a β-enaminone, altering electronic properties.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-, have garnered attention for their potential as anticancer agents. The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for cancer therapeutics.

Case Studies:

  • In Vitro Studies : Research indicates that this quinoline derivative exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The compound's mechanism includes inducing cell cycle arrest and apoptosis through modulation of key regulatory proteins such as P53 and BAX .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness in inhibiting bacterial growth makes it a valuable candidate in the development of new antimicrobial agents.

Case Studies:

  • Antibacterial Testing : Quinoline derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to existing antibiotics . Additionally, studies have highlighted its potential against multidrug-resistant strains of bacteria, indicating its promise in addressing antibiotic resistance .

Antiviral and Anti-inflammatory Activities

Research has suggested that quinoline derivatives possess antiviral and anti-inflammatory properties, further expanding their therapeutic applications. These properties are essential in developing treatments for viral infections and inflammatory diseases.

Toxicity and Safety Profile

Preliminary toxicity studies indicate moderate toxicity levels for Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-, necessitating further investigation into its pharmacokinetics and safety profiles in biological systems. Understanding these aspects is crucial for assessing the viability of this compound in clinical applications.

Mechanism of Action

The mechanism of action of Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

To contextualize Compound X, its structural analogs and functional groups are compared below.

Structural Analogues
Compound Core Structure Substituents Key Properties (Theoretical/Reported)
Compound X Quinoline 2-Cl, 7-Me, 3-(3-(2-thienyl)isoxazolyl) Hypothesized: High polarity, π-conjugation for optoelectronic applications. No experimental data available.
Quinoline, 2-chloro- Quinoline 2-Cl Known for antimicrobial activity; moderate solubility in organic solvents .
Thienyl-Isoxazole Derivatives Thienyl-isoxazole Variable (e.g., alkyl, aryl) Photochromic behavior observed in diarylethene analogs (e.g., reversible ring-opening under UV light) .
Functional Group Analysis
  • Comparable to chloroquinoline derivatives used in antimalarial drugs.
  • Thienyl-Isoxazole Moiety (3-position): Likely contributes to extended π-conjugation, analogous to photoresponsive diarylethenes .
Computational Predictions
  • Solubility: Predicted lower solubility than unsubstituted quinoline due to the bulky thienyl-isoxazole group.
  • Reactivity : The isoxazole ring may undergo cycloaddition reactions, similar to other heterocyclic systems.

Recommendations :

Conduct synthetic trials using Suzuki-Miyaura coupling for the thienyl-isoxazole moiety.

Characterize the compound via X-ray crystallography (using SHELXL ) to confirm stereochemistry.

Test photochromic behavior, leveraging methodologies from diarylethene research .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- is particularly notable for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula: C17H11ClN2OS
  • Molecular Weight: 326.8 g/mol
  • Structure: The compound features a quinoline backbone with a chlorine atom, a methyl group, and a thienyl-isoxazole moiety, contributing to its unique biological properties .

Quinoline derivatives often function through various mechanisms, including:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): This compound has shown promise in inhibiting CDKs, which are essential for cell cycle regulation. By interfering with CDK activity, it may prevent uncontrolled cell proliferation, making it a candidate for cancer therapy.
  • Antimicrobial Activity: Quinoline derivatives have demonstrated significant antimicrobial properties against various pathogens. The structural modifications in this compound enhance its efficacy against bacteria and fungi .

Biological Activity Overview

The following table summarizes the biological activities associated with Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-:

Biological Activity Mechanism/Effect Reference
AnticancerInhibits CDKs
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduces inflammatory markers
AntitubercularPotential activity against Mycobacterium tuberculosis

Case Studies

  • Anticancer Activity:
    A study explored the effects of quinoline derivatives on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against RPMI-8226 leukemia cells, indicating potent antiproliferative activity. Enhanced levels of caspase-3 were observed, suggesting that the compound may induce apoptosis in cancer cells .
  • Antimicrobial Efficacy:
    The antimicrobial properties were evaluated using standard disc diffusion methods. Quinoline derivatives showed significant inhibition zones against both Gram-positive and Gram-negative bacteria. This activity correlates with structural features that enhance interaction with microbial targets .
  • Anti-inflammatory Properties:
    In vivo studies demonstrated that the compound reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests potential applications in treating inflammatory diseases .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate moderate toxicity levels for Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-. Further pharmacokinetic studies are necessary to establish a comprehensive safety profile and determine the therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the quinoline core with a 3-(2-thienyl)-5-isoxazolyl substituent?

  • Methodological Answer : The quinoline backbone can be synthesized via Friedländer or Pfitzinger reactions, while the 3-(2-thienyl)-5-isoxazolyl group is typically introduced through cyclocondensation of nitrile oxides with thienyl-substituted alkynes. For example, 2-chloro-7-methyl-3-formylquinoline (a precursor) can undergo nucleophilic substitution or cross-coupling reactions to incorporate the isoxazole-thiophene moiety. Multi-step protocols involving protective groups (e.g., Boc for amines) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings are critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C7, thienyl at C3 of isoxazole).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns matching C₁₆H₁₂ClN₃OS.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry of the isoxazole-thiophene linkage .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the thienyl group’s known bioactivity .
  • Anticancer screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, referencing protocols for similar quinoline-isoxazole hybrids .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when introducing the 2-thienyl group to the isoxazole ring?

  • Methodological Answer :

  • Reaction solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of thiophene derivatives.
  • Catalyst screening : Test Cu(I) catalysts for Huisgen cycloadditions or Pd-based systems for C–H activation.
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate regioisomers .

Q. What strategies resolve contradictions in reported biological efficacy (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic stability tests : Assess compound degradation in cell media via HPLC (e.g., C18 columns, acetonitrile/water mobile phase) to rule out false negatives .
  • Synergistic studies : Combine with efflux pump inhibitors (e.g., verapamil) to determine if resistance mechanisms skew results .

Q. How can computational methods guide the design of selective analogs targeting specific enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like topoisomerase II or cytochrome P450. Focus on the chloro and methyl groups’ steric effects.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal modifications .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • Methodological Answer :

  • LC-MS/MS : Detect and quantify byproducts (e.g., dechlorinated derivatives) with a limit of detection (LOD) < 0.1%.
  • Elemental analysis : Confirm stoichiometry of Cl and S atoms to identify synthetic deviations .

Data Contradiction Analysis

Issue Potential Causes Resolution Strategies Relevant Evidence
Discrepant antimicrobial activityVariability in bacterial strain susceptibilityStandardize CLSI/MIC guidelines across labs
Inconsistent NMR splitting patternsRotameric equilibria in thienyl-isoxazole linkageAcquire spectra at higher temperatures (e.g., 60°C)

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